![molecular formula C13H8BrClN2 B186822 2-(4-ブロモフェニル)-6-クロロイミダゾ[1,2-a]ピリジン CAS No. 96464-10-7](/img/structure/B186822.png)

2-(4-ブロモフェニル)-6-クロロイミダゾ[1,2-a]ピリジン

概要

説明

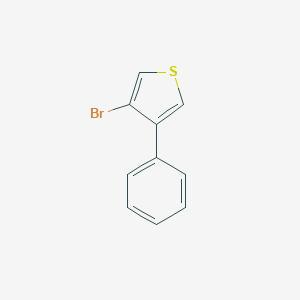

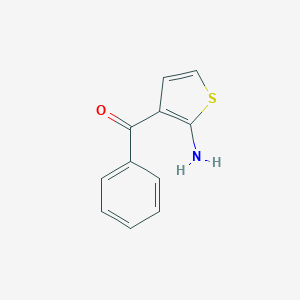

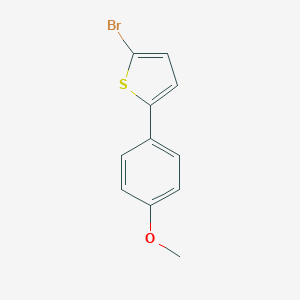

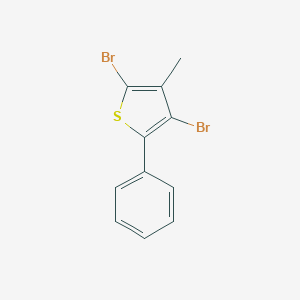

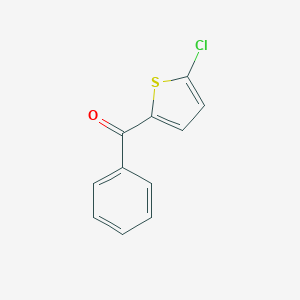

“2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9BrN2 . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocyclic compound .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves a two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a]pyridine rings .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are important structural motifs found in numerous bioactive molecules. They can be synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine” is 273.13 g/mol . Some cyclometalated complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .科学的研究の応用

医薬品への応用

2-(4-ブロモフェニル)-6-クロロイミダゾ[1,2-a]ピリジンは、様々な医薬品の製造における重要な原料および中間体として役立っています。 その構造骨格は、抗菌、抗てんかん、抗糖尿病、抗原虫、抗真菌、抗痙攣、催眠(ゾルピデムのような)、不安解消(アルピデムのような)、抗HIV特性を含む幅広い薬理学的活性を示す化合物に見られます .

農薬への応用

この化合物は、農薬の合成にも使用されています。 イミダゾ[1,2-a]ピリジン部分は、作物を害虫や病気から保護する化学物質に不可欠であり、農業生産を支えています .

染料工業

染料工業では、2-(4-ブロモフェニル)-6-クロロイミダゾ[1,2-a]ピリジンは中間体として使用されています。 これは、繊維、インク、プラスチックの着色に使用される複雑な染料や顔料の合成に貢献しています .

抗結核剤

最近の研究では、イミダゾ[1,2-a]ピリジン誘導体が強力な抗結核剤としての可能性があることが強調されています。 それらは、急性TBマウスモデルにおける細菌負荷を減少させる上で有意な有効性を示しました .

有機エレクトロニクス

この化合物の誘導体は、特に深青色発光体として、有機エレクトロニクスにおける用途について研究されています。 これらの発光体の光物理特性に対するドナー基の影響は、現在も研究の対象となっています .

抗寄生虫活性

イミダゾ[1,2-a]ピリジンは、幅広い感染性因子に対して強力な活性を示すことが実証されています。 それらは、動物に病気をもたらす寄生性原虫であるバベシア属やテイルリア属などの様々なピロプラズマに対して有効でした .

Safety and Hazards

将来の方向性

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The ecological impact of the methods and mechanistic aspects are also important considerations for future research .

作用機序

Target of Action

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine primarily targets specific receptors or enzymes within the cell. These targets are often proteins involved in critical cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact target can vary depending on the specific application of the compound, but it is commonly used in medicinal chemistry for its potential therapeutic effects .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target protein. This interaction can result in conformational changes in the protein structure, altering its activity. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of the biochemical reaction it catalyzes .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine can induce changes in cellular behavior, such as inhibiting cancer cell growth or reducing inflammatory responses .

Pharmacokinetics

The pharmacokinetics of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are located. Metabolism occurs primarily in the liver, where the compound is broken down into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .

Result of Action

At the molecular level, the action of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine results in the modulation of target protein activity, leading to downstream effects on cellular processes. For instance, inhibition of a key enzyme in a signaling pathway can result in reduced cell proliferation or increased apoptosis. At the cellular level, these molecular changes can lead to therapeutic outcomes such as tumor regression or decreased inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine. For example, the compound may be more stable and effective at physiological pH but less stable in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

: Functionalization of imidazo[1,2-a]pyridines : Synthesis of imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridine based deep-blue emitter : Synthesis, antileishmanial, antimalarial evaluation and molecular : Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces : Selection of boron reagents for Suzuki–Miyaura coupling

特性

IUPAC Name |

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHYFIXKCKMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327962 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96464-10-7 | |

| Record name | 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

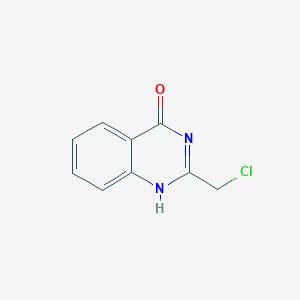

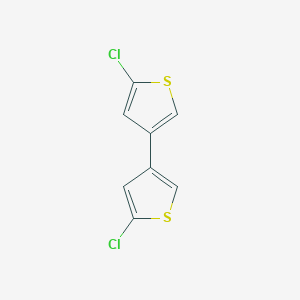

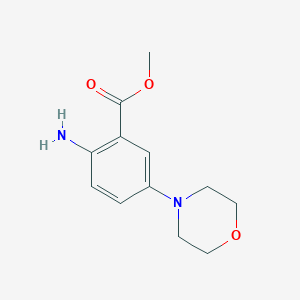

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)